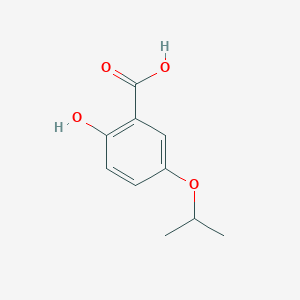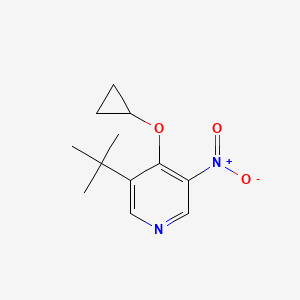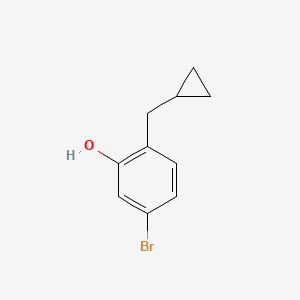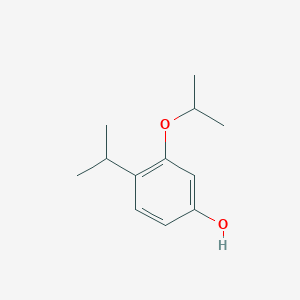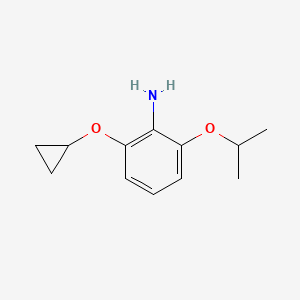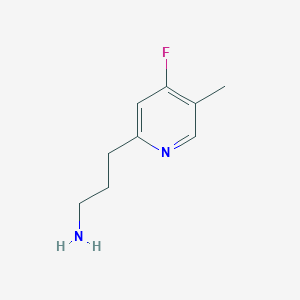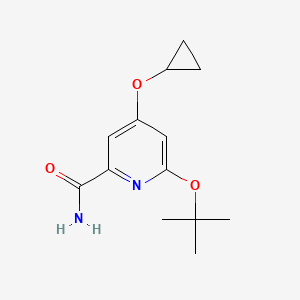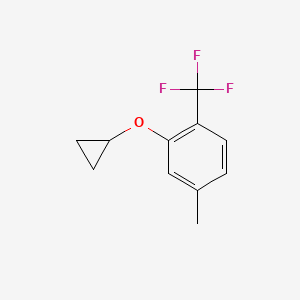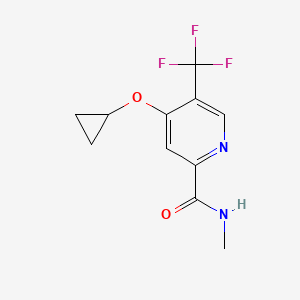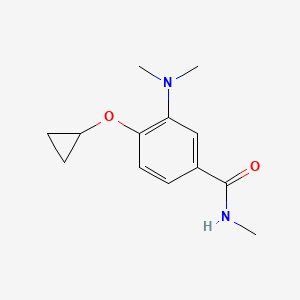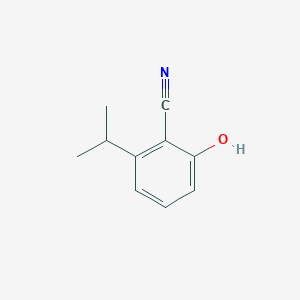
2-Hydroxy-6-isopropylbenzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxy-6-(propan-2-yl)benzonitrile, also known as 2-Hydroxy-6-isopropylbenzonitrile, is an organic compound with the molecular formula C10H11NO. This compound is characterized by a hydroxyl group (-OH) and a nitrile group (-CN) attached to a benzene ring, with an isopropyl group (-CH(CH3)2) at the 6th position. It is a derivative of benzonitrile and is used in various scientific and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-6-(propan-2-yl)benzonitrile can be achieved through several methods. One common approach involves the reaction of 2-hydroxybenzonitrile with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an organic solvent like acetone or dimethylformamide (DMF).
Industrial Production Methods: In industrial settings, the production of 2-Hydroxy-6-(propan-2-yl)benzonitrile may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of green chemistry principles, such as employing ionic liquids as solvents and catalysts, can enhance the efficiency and sustainability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Hydroxy-6-(propan-2-yl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Alkyl halides (e.g., methyl iodide) in the presence of a base like sodium hydride (NaH).
Major Products:
Oxidation: 2-Isopropyl-6-cyanophenol or 2-Isopropyl-6-cyanobenzoic acid.
Reduction: 2-Hydroxy-6-(propan-2-yl)benzylamine.
Substitution: 2-Hydroxy-6-(propan-2-yl)benzonitrile ethers or esters.
Wissenschaftliche Forschungsanwendungen
2-Hydroxy-6-(propan-2-yl)benzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals, dyes, and polymers.
Wirkmechanismus
The mechanism of action of 2-Hydroxy-6-(propan-2-yl)benzonitrile involves its interaction with various molecular targets and pathways. The hydroxyl and nitrile groups can form hydrogen bonds and coordinate with metal ions, influencing enzyme activity and receptor binding. These interactions can modulate biological processes, leading to potential therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
2-Hydroxybenzonitrile: Lacks the isopropyl group, resulting in different chemical reactivity and biological activity.
2-Isopropylbenzonitrile: Lacks the hydroxyl group, affecting its solubility and interaction with biological targets.
2-Hydroxy-4-(propan-2-yl)benzonitrile: The isopropyl group is at a different position, leading to variations in steric effects and reactivity.
Uniqueness: 2-Hydroxy-6-(propan-2-yl)benzonitrile is unique due to the specific positioning of its functional groups, which confer distinct chemical and biological properties. Its combination of hydroxyl, nitrile, and isopropyl groups makes it a versatile compound for various applications .
Eigenschaften
Molekularformel |
C10H11NO |
|---|---|
Molekulargewicht |
161.20 g/mol |
IUPAC-Name |
2-hydroxy-6-propan-2-ylbenzonitrile |
InChI |
InChI=1S/C10H11NO/c1-7(2)8-4-3-5-10(12)9(8)6-11/h3-5,7,12H,1-2H3 |
InChI-Schlüssel |
IGKBLGSKQZJICX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=C(C(=CC=C1)O)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


